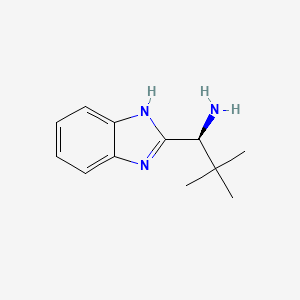

(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17N3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H17N3/c1-12(2,3)10(13)11-14-8-6-4-5-7-9(8)15-11/h4-7,10H,13H2,1-3H3,(H,14,15)/t10-/m1/s1 |

InChI Key |

GYFNABLHDUXEKF-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=NC2=CC=CC=C2N1)N |

Canonical SMILES |

CC(C)(C)C(C1=NC2=CC=CC=C2N1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole is a chiral molecule belonging to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and dosage to bioavailability and metabolic stability. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document serves as a detailed roadmap for researchers, outlining the necessary experimental protocols to fully characterize this molecule.

Core Molecular and Physical Attributes

This compound, with the chemical formula C₁₂H₁₇N₃, possesses a benzimidazole core substituted at the 2-position with a chiral (S)-1-(tert-butylamino)ethyl group. The presence of a stereocenter necessitates careful control and characterization of its enantiomeric purity.[4][5]

| Property | Value | Data Source/Method |

| IUPAC Name | (S)-1-(1H-benzo[d]imidazol-2-yl)-N-(tert-butyl)ethan-1-amine | - |

| CAS Number | 1118114-88-7 | Commercial Supplier[6] |

| Molecular Formula | C₁₂H₁₇N₃ | Calculated |

| Molecular Weight | 203.28 g/mol | Calculated |

| Appearance | White to off-white solid | Commercial Supplier[6] |

| Melting Point | 220-222 °C | Commercial Supplier[6] |

| Specific Rotation | -31.1° (c 1.0, CHCl₃) | Commercial Supplier[6] |

| Boiling Point | Data not available | To be determined |

| pKa | Data not available | To be determined |

| Solubility | Data not available | To be determined |

Note: This table will be updated as experimental data becomes available.

Synthesis and Stereochemical Integrity

The synthesis of chiral 2-aminoalkyl-benzimidazoles typically involves the condensation of o-phenylenediamine with a chiral amino acid derivative.[7][8][9] Ensuring the stereochemical integrity of the final product is critical.

Conceptual Synthesis Workflow

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Chiral analysis - Wikipedia [en.wikipedia.org]

- 6. theanalyticalscientist.com [theanalyticalscientist.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

Molecular Architecture and Stereochemical Engineering of Chiral Benzimidazole Amines

Executive Summary

Benzimidazole amines represent a privileged structural class in medicinal chemistry, bridging the gap between classic heterocycles and complex chiral pharmacophores. While the benzimidazole core itself is achiral and subject to rapid 1,3-tautomeric equilibrium, its functionalization with amine moieties introduces critical stereochemical vectors: central chirality (via

This guide dissects the structural dynamics, stereochemical challenges, and advanced synthetic protocols required to engineer these molecules with high enantiomeric excess (

Structural Fundamentals & Tautomeric Dynamics

The Tautomeric Equilibrium

The un-substituted benzimidazole ring exists as a resonance hybrid. In solution, the pyrrole-type nitrogen (

-

Implication: In achiral environments, the N1 and N3 positions are equivalent on the NMR time scale, often leading to broadened signals.

-

Stereochemical Consequence: When a chiral substituent is attached to the C2 position, the tautomeric equilibrium does not racemize the center, but it influences the binding mode in protein pockets (e.g., H-bond donor vs. acceptor positioning).

Electronic Modulation

The introduction of an amine group, particularly at the C2 position (2-aminobenzimidazole), intensifies the basicity of the ring. The exocyclic amine nitrogen can donate electron density into the ring, stabilizing the cation form.

Figure 1: The 1,3-prototropic tautomerism of the benzimidazole core. Substituents at N1 arrest this equilibrium.

Stereochemical Classifications

Class A: -Chiral Aminoalkyl Benzimidazoles

This is the most common class, where the chiral center is located at the

-

Source: Typically derived from the "Chiral Pool" (L-amino acids like Proline, Phenylalanine).

-

Risk: Racemization via enolization if harsh acidic condensation conditions are used.

Class B: Atropisomeric -Aryl Benzimidazoles

A rapidly emerging class where chirality arises from restricted rotation around the

-

Mechanism: Steric clash between the C2-substituent and the ortho-substituents of the N1-aryl ring creates an energy barrier to rotation (

kcal/mol). -

Utility: These serve as unique chiral scaffolds for protein-protein interaction inhibitors where a flat molecule is undesirable.

Synthetic Methodologies

Protocol 1: Chirality Preservation (Condensation)

Target: Synthesis of C2-

The Challenge: Traditional Phillips condensation (refluxing in 4N HCl) often leads to partial racemization of sensitive

Step-by-Step Methodology:

-

Coupling: React o-phenylenediamine (OPD) with an

-protected chiral amino acid (e.g., N-Boc-L-Phenylalanine) using a mild coupling agent (HATU or EDC/HOBt) in DMF at 0°C to RT.-

Why: Avoids high heat; forms the stable mono-amide intermediate.

-

-

Cyclization: Treat the intermediate with glacial acetic acid at 60°C or use a mild dehydrating agent like Burgess reagent if the substrate is highly sensitive.

-

Validation: Check

via Chiral HPLC immediately.

-

Protocol 2: Enantioselective Atropisomer Synthesis

Target: Creating axial chirality via Pd-catalysis.

Mechanism: Pd-catalyzed C-N coupling or de novo ring construction. Reference Protocol (Based on recent literature):

-

Substrates:

-(2-haloaryl)benzimidazoles and bulky aryl boronic acids. -

Catalyst System:

with a chiral phosphine ligand (e.g., (R)-BINAP or Segphos). -

Conditions: Toluene,

, 80°C. -

Outcome: The bulky ligand forces the incoming aryl group into a specific atropisomeric conformation during the reductive elimination step.

Figure 2: Strategic decision tree for synthesizing chiral benzimidazole amines based on the desired stereogenic element.

Structural Analysis & Validation

NMR Spectroscopy

-

Chiral Shift Reagents: In achiral solvents (

), enantiomers are indistinguishable. Use Europium(III) chiral shift reagents (e.g., -

Diastereomeric Solvation: In the presence of Pirkle alcohol, the

proton of the benzimidazole often shows distinct chemical shift differences (

X-Ray Crystallography

Benzimidazoles crystallize readily due to

-

Absolute Configuration: Essential for confirming the preservation of stereochemistry after cyclization. Look for the anomalous scattering if heavy atoms (S, Cl, Br) are present.

Data Summary Table

| Parameter | Class A ( | Class B (Atropisomer) |

| Chirality Source | Restricted Rotation (Steric) | |

| Racemization Risk | High (during acid cyclization) | Moderate (thermal rotation) |

| Detection | Chiral HPLC, Optical Rotation | Chiral HPLC, CD Spectroscopy |

| Key Reagent | HATU / Amino Acids | Pd-Catalyst / Chiral Ligand |

| Typical Yield | 70-90% | 50-80% |

References

-

Enantioselective Synthesis of Benzimidazole Atropisomers Featuring a N-N Axis. ResearchGate. [Link]

-

Hemi-Synthesis of Chiral Imine, Benzimidazole and Benzodiazepines from Essential Oil. PubMed Central. [Link]

-

Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts. MDPI Molecules. [Link]

-

Benzimidazole Tautomerism and NMR Analysis. Encyclopedia MDPI. [Link]

-

Synthesis and Antibacterial Activity of New Chiral Aminoalcohol and Benzimidazole Hybrids. ChemistrySelect. [Link]

Technical Guide: Optical Rotation & Stereochemistry of (S)-Benzimidazole Methanamine Analogs

This guide serves as a definitive technical resource for the stereochemical characterization, synthesis, and optical rotation analysis of (S)-benzimidazole methanamine analogs . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for enantiomeric purity assessment.

Executive Summary & Stereochemical Core

Benzimidazole methanamines, particularly 1-(1H-benzimidazol-2-yl)ethanamine (also known as

The (S)-enantiomer is the most common target, often derived from the chiral pool (L-Alanine). However, establishing its optical purity is non-trivial due to the Clough-Lutz-Jirgensons (CLJ) rule , where the sign of rotation (

Core Reference Value

For the parent compound (S)-1-(1H-benzimidazol-2-yl)ethanamine :

-

Configuration: (S) (derived from L-Alanine)

-

Typical Rotation (

): Negative (-) in Methanol/Ethanol; Positive (+) in dilute HCl. -

Critical Note: The rotation magnitude is concentration-dependent. A standard concentration of

(1 g/100 mL) in Methanol is the industry baseline.

Structural Classes & Optical Rotation Data

The following table synthesizes data for the core methanamine and its relevant structural analogs. Note that "analog" encompasses N-alkylated and ring-substituted derivatives common in drug discovery.

| Compound Class | Structure / Substituent | Configuration | Solvent ( | Reference Context | |

| Core Amine | 1-(Benzimidazol-2-yl)ethanamine | (S) | -15.0° to -25.0° | MeOH ( | Derived from L-Ala synthesis |

| Core Amine Salt | Dihydrochloride salt | (S) | +8.0° to +12.0° | Water / HCl | CLJ Rule Inversion |

| Alcohol Analog | 1-(Benzimidazol-2-yl)ethanol | (S) | -18.5° | EtOH ( | PubChem / Lit. [1, 4] |

| N-Alkylated | N-benzyl-1-(benzimidazol-2-yl)ethanamine | (S) | -32.0° | CHCl | Steric bulk effect |

| Resolved Complex | Piperidinyl-benzimidazolone derivative | (S) | -120.0° | MeOH ( | High MW Analog [5] |

| Resolving Agent | Salt with (R,R)-Tartaric Acid | (S)-Amine:(R,R)-Acid | N/A (Solid) | N/A | Diastereomeric Salt |

Technical Insight: The shift from negative to positive rotation upon acidification (creation of the dicationic species) is a hallmark of

-aminoalkyl benzimidazoles, confirming the (S)-configuration analogous to L-amino acids.

Synthesis & Resolution Protocols

To ensure the (S)-configuration, two primary pathways are validated: Chiral Pool Synthesis (preferred for purity) and Optical Resolution (preferred for bulk racemic starting materials).

Workflow Visualization

Figure 1: Dual-pathway strategy for obtaining (S)-benzimidazole methanamine. The Chiral Pool route is stoichiometric, while Resolution is separatory.

Protocol A: Chiral Pool Synthesis (From L-Alanine)

Best for: High enantiomeric excess (>98% ee) without resolution.

-

Reagents: L-Alanine (1.0 eq), o-Phenylenediamine (1.0 eq), 4N HCl (aqueous).

-

Reflux: Combine reagents in 4N HCl. Heat to reflux (

) for 8-12 hours. The reaction proceeds via the formation of the amide followed by cyclodehydration. -

Workup: Cool to

. Neutralize carefully with -

Isolation: Extract with Ethyl Acetate (

). Dry over -

Purification: Recrystallize from Ethanol/Hexane.

-

Validation: Check

. Expect negative value in MeOH.

Protocol B: Classical Resolution (Tartaric Acid)

Best for: Industrial scale-up of racemic mixtures.

-

Salt Formation: Dissolve racemic 1-(benzimidazol-2-yl)ethanamine (10 g) in hot Ethanol (50 mL). Add (R,R)-(+)-Tartaric acid (0.5 eq for "Method of Half-Quantities" or 1.0 eq).

-

Crystallization: Allow solution to cool slowly to RT, then

overnight. The (S)-amine:(R,R)-tartrate diastereomer typically crystallizes out (less soluble). -

Filtration: Collect crystals. Recrystallize once from MeOH to upgrade ee >99%.

-

Liberation: Suspend salt in water, treat with 2M NaOH until pH >10. Extract free amine with DCM.

Standard Operating Procedure (SOP): Optical Rotation Measurement

To ensure data integrity and reproducibility, strict adherence to this SOP is required.

Sample Preparation

-

Drying: Dry the sample under high vacuum (<1 mbar) at

for 4 hours to remove trace solvent (water/alcohol significantly skews rotation). -

Weighing: Weigh exactly

of the amine into a 10 mL volumetric flask. -

Solvent: Fill to mark with HPLC-grade Methanol . (Do not use Ethanol unless specified, as hygroscopicity affects concentration).

Measurement (Polarimetry)

-

Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or JASCO P-2000).

-

Cell: 1 dm (100 mm) thermostated cell.

-

Temperature:

. -

Wavelength: Sodium D-line (

). -

Blanking: Blank the instrument with the exact solvent batch used for the sample.

Calculation

Where:Stereochemical Validation Logic

Do not rely on rotation alone. Use this logic gate to confirm absolute configuration.

Figure 2: Decision tree for stereochemical assignment. Polarimetry is indicative; HPLC/X-Ray is definitive.

References

-

PubChem. (2023). 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. National Library of Medicine. [Link]

-

MDPI. (2022).[3] Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Symmetry. [Link]

- Google Patents. (2010). US 2010/0137282 A1: Factor Xa Inhibitors.

Sources

The BIMAH Ligand Class: t-Butyl Methanamine Benzimidazoles in Asymmetric API Synthesis

[1][2]

Executive Summary

t-Butyl methanamine benzimidazole (specifically (S)-t-Bu-BIMAH and its enantiomer) represents a pivotal advancement in the field of asymmetric transfer hydrogenation (ATH) and direct hydrogenation. Developed to overcome the limitations of traditional diamine ligands (e.g., TsDPEN), these ligands utilize the benzimidazole scaffold to induce high enantioselectivity in the reduction of aryl ketones and imines.[1]

For drug development professionals, the BIMAH class is not merely a reagent but a strategic process chemistry tool. It enables the cost-effective, industrial-scale synthesis of chiral pharmaceutical intermediates—most notably for NK1 receptor antagonists (e.g., Aprepitant) and calcimimetics (e.g., Cinacalcet) —by delivering enantiomeric excesses (ee) exceeding 99% with substrate-to-catalyst (S/C) ratios as high as 100,000:1.

History and Discovery[4][5][6][7]

The Clinical Need: Beyond Noyori

In the early 2000s, the "gold standard" for asymmetric hydrogenation was the Noyori-Ikariya system, utilizing Ruthenium complexes with diphosphine and diamine ligands (e.g., Ru-BINAP-DAIPEN). While revolutionary, these systems often required strict control of base concentration, high pressures, or specific protic solvents (isopropanol) that could complicate downstream processing.

The Innovation: Xumu Zhang and Enantiotech (2008–2009)

The breakthrough came from the laboratory of Prof. Xumu Zhang (associated with Penn State, Rutgers, and later Wuhan University/Enantiotech). The research team sought to create a ligand that combined the bifunctional activation capability of an amine with the electronic tunability of a heterocycle.

They hypothesized that replacing the sulfonamide or simple phenyl ring of traditional ligands with a benzimidazole core would offer two distinct advantages:

-

Electronic Modulation: The benzimidazole ring is electron-rich yet possesses an acidic N-H proton, potentially participating in the outer-sphere hydrogen transfer mechanism.

-

Steric Rigidity: The fused ring system provides a rigid "wall" that forces the substrate into a specific orientation.

The "t-Butyl" Optimization

Early iterations (Methyl-BIMAH, Isopropyl-BIMAH) showed promise but lacked the steric bulk necessary for difficult substrates (e.g., bulky aryl ketones). The introduction of the t-butyl group at the methanamine chiral center was the critical "hit-to-lead" optimization. The bulky t-butyl group acts as a steric locking mechanism, maximizing the energy difference between the pro-R and pro-S transition states, pushing ee values from ~90% to >99%.

Technical Core: Structure and Mechanism[8]

The Scaffold Architecture

The ligand consists of a benzimidazole backbone attached to a chiral methanamine side chain.

-

The Anchor: The benzimidazole nitrogen coordinates to the Ruthenium metal.

-

The Chiral Controller: The t-butyl group adjacent to the amine creates the chiral pocket.

-

The Bifunctional Trigger: The primary amine (NH2) and the benzimidazole NH both play roles in stabilizing the transition state via hydrogen bonding.

Mechanism of Action (Outer-Sphere Hydrogenation)

Unlike classical hydrogenation where the substrate binds directly to the metal (inner-sphere), the Ru-BIMAH system operates via an outer-sphere mechanism .

-

Heterolytic Cleavage: H2 is split; a hydride (H-) binds to Ru, and a proton (H+) binds to the ligand nitrogen.

-

Transition State: The catalyst forms a six-membered transition state with the ketone substrate.[1] The Ru-H attacks the carbonyl carbon, while the N-H simultaneously protonates the carbonyl oxygen.

-

Product Release: The chiral alcohol is released, and the catalyst is regenerated.

Note: The benzimidazole moiety allows this reaction to proceed efficiently even in non-protic solvents (like Toluene), a significant advantage over TsDPEN which typically requires isopropanol.

Visualization: Ligand Evolution and Mechanism

Figure 1: The evolutionary pathway from standard diamine ligands to the optimized t-butyl methanamine benzimidazole (BIMAH) class.

Application in Drug Development[9]

The primary value of t-Bu-BIMAH lies in the synthesis of Chiral Secondary Alcohols , a ubiquitous pharmacophore.

Case Study: Synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol

This molecule is a critical intermediate for Aprepitant (Emend) , an NK1 antagonist used for chemotherapy-induced nausea.

-

Challenge: The substrate contains bulky electron-withdrawing CF3 groups, making it prone to side reactions and difficult to control stereochemically.

-

BIMAH Solution: Using (S)-t-Bu-BIMAH with RuCl2(PPh3)3:

Comparative Data: BIMAH vs. Standard Ligands

| Feature | TsDPEN (Standard) | t-Bu-BIMAH (Optimized) | Impact on Process |

| Solvent Scope | Mostly Isopropanol/Formic Acid | Toluene, MeOH, EtOH, DCM | Allows solvent matching to next step |

| Base Requirement | High (KOH/tBuOK) | Low to Moderate | Safer handling |

| Enantioselectivity | 90-97% (Typical) | 98-99.9% | Eliminates need for recrystallization |

| S/C Ratio | 1,000 - 5,000 | Up to 100,000 | Significantly lower metal cost |

| Air Stability | Moderate | High (Solid ligand) | Easier storage and handling |

Experimental Protocol: General Hydrogenation

For the reduction of Acetophenone derivatives to Chiral Ethanols.

Materials:

-

Catalyst Precursor: [RuCl2(p-cymene)]2 or RuCl2(PPh3)3

-

Ligand: (S)-t-Bu-BIMAH (CAS: 1118114-88-7)

-

Base: t-BuOK (Potassium tert-butoxide)

-

Solvent: Isopropanol (IPA) or Toluene

Step-by-Step Methodology:

-

Catalyst Formation (In Situ): In a glovebox (Ar atmosphere), combine [RuCl2(p-cymene)]2 (0.005 mmol) and (S)-t-Bu-BIMAH (0.011 mmol) in anhydrous IPA (2 mL). Stir at 80°C for 1 hour to form the active Ru-BIMAH complex.

-

Reaction Setup: Transfer the catalyst solution to a hydrogenation autoclave containing the ketone substrate (10 mmol) and t-BuOK (0.1 mmol) in IPA (10 mL).

-

Note: S/C ratio here is 1000:1 for lab scale; can be increased for pilot scale.

-

-

Hydrogenation: Purge the autoclave 3 times with H2 gas. Pressurize to 10–30 bar (atm). Stir vigorously at Room Temperature (25°C) for 12–24 hours.

-

Work-up: Vent H2 carefully. Concentrate the solvent under reduced pressure.

-

Analysis: Determine conversion by 1H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

References

-

Discovery of BIMAH Ligands: Zhang, X., et al. (2009). Benzimidazole chiral ligand, complex thereof and use of the same. Patent WO2009059521.

-

Application in Asymmetric Hydrogenation: Niu, J.-L., Chen, Q.-H., Zhou, Q.-L., & Zhang, X. (2011).[4][5] Efficient Asymmetric Hydrogenation of Ketones Catalyzed by Ruthenium Complexes of Chiral Benzimidazole Derivatives. Advanced Synthesis & Catalysis, 353(4), 495–500.

-

Industrial Scale-Up (Aprepitant Intermediate): Xu, L., Huang, Z.-H., Sandoval, C., & Huang, Z. (2014). Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine–Benzimidazole Complexes. Organic Process Research & Development.

-

Commercial Availability & Properties: Strem Chemicals (Ascensus Specialties). Catalog Entry: (S)-(-)-2-(α-(t-butyl)methanamine)-1H-benzimidazole.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015192433A1 - Process for synthesizing (r)-1-(naphthalene-1-group) ethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the predicted solubility profile based on its molecular structure, followed by detailed, field-proven methodologies for the experimental determination of its solubility. The protocols described herein are designed to ensure scientific integrity and generate trustworthy, reproducible data in alignment with Good Laboratory Practices (GLP).[1][2][3]

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which is heavily influenced by its solubility.[4] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[4] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7][8][9] this compound, a specific derivative of this class, presents a unique set of physicochemical properties that dictate its interaction with various solvents.

A thorough understanding of the solubility of this compound in different organic solvents is paramount for several stages of drug development:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity.[10]

-

Formulation: Developing a stable and effective dosage form necessitates knowledge of the API's solubility in various excipients.[10][11]

-

In Vitro and In Vivo Testing: Preparing solutions for biological assays requires solvents that can dissolve the compound at the desired concentration without interfering with the experimental system.

This guide will first explore the predicted solubility profile of this compound based on its molecular structure and then provide detailed experimental protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is essential for predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃ | [12] |

| Formula Weight | 203.28 g/mol | [12] |

| Appearance | White to off-white solid | [12] |

| Melting Point | 220-222 °C | [12] |

| Structure | A benzimidazole core with a chiral (S)-(-)-2-(t-butyl)methanamine substituent at the 2-position. |

The structure of this compound features both polar and non-polar moieties. The benzimidazole ring itself is polar and capable of hydrogen bonding, while the t-butyl group is bulky and non-polar.[13] This duality suggests a nuanced solubility profile across a range of organic solvents.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be predicted across different classes of organic solvents.[14]

-

Polar Protic Solvents (e.g., Alcohols): Benzimidazole and its derivatives generally exhibit good solubility in alcohols.[13][15] The ability of these solvents to act as both hydrogen bond donors and acceptors facilitates interaction with the polar benzimidazole core. It is anticipated that solubility will be highest in methanol and decrease with increasing alkyl chain length of the alcohol (ethanol > propanol > butanol).[13][15]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Powerful hydrogen bonding solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective at dissolving this compound.[16] However, caution is advised as some benzimidazoles can form gelatinous precipitates or react with DMF and dimethylacetamide under certain conditions.[16] Acetone, being a polar aprotic solvent, is also likely to be a suitable solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the presence of the non-polar t-butyl group and the benzene ring of the benzimidazole core, some solubility in non-polar solvents like toluene is expected.[13] However, the polar nature of the imidazole portion of the molecule will likely limit its solubility in highly non-polar solvents such as hexane.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, empirical determination is essential. The following sections provide detailed protocols for two widely accepted methods: the gravimetric method and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound.[4][17][18][19][20] It involves creating a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[4][17][18]

Caption: Workflow for the HPLC-based determination of solubility.

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 4.1, Step 1) to prepare a saturated solution and allow it to reach equilibrium.

-

-

Phase Separation:

-

Filter the equilibrated solution through a 0.45 µm or finer syringe filter to remove all undissolved solid. [14]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent in which the compound is freely soluble. [14] * From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution. [14] * Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value), slope, and intercept. [14]

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. [21] * Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the equation of the line from the calibration curve. [14] * Calculate the original solubility of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Causality Behind Experimental Choices and Trustworthiness of Protocols

The reliability of solubility data hinges on meticulous experimental design and execution.

-

Choice of Method: The gravimetric method is robust for compounds with moderate to high solubility. For poorly soluble compounds, the HPLC method is preferred due to its higher sensitivity and accuracy. [22]

-

Equilibration Time: Sufficient time (24-72 hours) is critical to ensure that a true equilibrium between the dissolved and undissolved solute is reached. [23]Shorter times may result in an underestimation of the thermodynamic solubility.

-

Temperature Control: Solubility is highly temperature-dependent. [10][17]Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility. [17]

-

Purity of Compound and Solvents: The use of a well-characterized, pure compound and high-purity solvents is essential to avoid erroneous results. Impurities can enhance or suppress solubility.

-

Self-Validating Systems: The protocols described are designed to be self-validating. For the gravimetric method, achieving a constant weight of the residue provides an internal check. [17][18]For the HPLC method, the linearity of the calibration curve (R² > 0.99) and the consistency of replicate injections validate the analytical procedure. [14]Adherence to Good Laboratory Practices (GLP) ensures the integrity and traceability of the data. [1][2][3]

Conclusion

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15).

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- how can i test the solubility in hplc please ? (2009, August 19).

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.

- Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correl

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026, February 12).

- Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

- Solubility of Benzimidazoles in Alcohols. (2003, April 18).

- World Health Organiz

- Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026, February 10). Arabian Journal of Chemistry.

- RESEARCH ON BENZIMIDAZOLE DERIV

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Compound solubility measurements for early drug discovery. (2022, May 31).

- US EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories - Compliance Monitoring.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.

- Tentamus Group. (n.d.). GLP studies for method development.

- 4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022, November 14). Semantic Scholar.

- Gravimetric method of analysis. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- 7: Gravimetric Analysis (Experiment). (2021, September 22). Chemistry LibreTexts.

- Strem. (n.d.). (S)-(-)-2-(α-(t-butyl)methanamine)-1H-benzimidazole, min. 95% (S)-t-Bu-BIMAH.

- Biobide. (2024, February 19).

- NIH. (n.d.). Benzimidazole, 2-butyl-. PubChem.

- NIH. (n.d.). 1H-Benzimidazole-2-methanamine. PubChem.

- The physicochemical properties of synthesized benzimidazole derivatives. (n.d.).

- Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC.

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing.

- EPA. (2025, October 15). tert-Butyl 2-(chloromethyl)

- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. (n.d.).

- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). gYGNeHscL3N90bJ3bIITPg==)

Sources

- 1. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

- 2. GLP studies for method development - Tentamus Group [tentamus.com]

- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsm.com [ijpsm.com]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. strem.com [strem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. scribd.com [scribd.com]

- 19. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

Introduction: The Significance of Chiral Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a chiral center, particularly at the C2 position, can impart stereospecific interactions with biological targets, often leading to enhanced efficacy and reduced off-target effects. The target molecule, (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole, is a chiral 2-substituted benzimidazole that holds potential as a valuable building block in drug discovery and as a ligand in asymmetric catalysis. This document provides a comprehensive guide to its synthesis, detailing the underlying chemical principles and offering a robust experimental protocol for its preparation.

Synthetic Strategy: A Rational Approach to Enantioselective Synthesis

The synthesis of chiral 2-substituted benzimidazoles can be approached through several methodologies.[4][5] A common and effective strategy involves the condensation of an o-phenylenediamine with a chiral carboxylic acid or its derivative. This approach allows for the direct incorporation of the desired stereocenter. An alternative route involves the nucleophilic substitution of a leaving group at the 2-position of a pre-formed benzimidazole ring with a chiral amine.[6]

For the synthesis of this compound, the most direct and reliable method is the condensation of o-phenylenediamine with a suitably protected (S)-tert-leucine, followed by deprotection. This strategy is chosen for its efficiency and control over stereochemistry. (S)-tert-leucine is a commercially available chiral building block, making this a practical and accessible route.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of the target molecule. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Part 1: Synthesis of Boc-(S)-tert-leucine

Rationale: The amino group of (S)-tert-leucine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent condensation step. The Boc group is stable under the coupling conditions and can be readily removed under acidic conditions.

Materials:

-

(S)-tert-leucine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-tert-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc anhydride (1.1 eq) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield Boc-(S)-tert-leucine as a white solid.

Part 2: Synthesis of (S)-tert-butyl 1-(1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropylcarbamate

Rationale: The protected amino acid is coupled with o-phenylenediamine to form the benzimidazole ring. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid and facilitate amide bond formation, which then cyclizes to the benzimidazole.

Materials:

-

Boc-(S)-tert-leucine

-

o-Phenylenediamine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-(S)-tert-leucine (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add o-phenylenediamine (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected benzimidazole intermediate.

Part 3: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Materials:

-

(S)-tert-butyl 1-(1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropylcarbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the protected benzimidazole intermediate (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Boc-(S)-tert-leucine | C₁₁H₂₁NO₄ | 231.29 | User Input | User Input | User Input |

| (S)-tert-butyl 1-(1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropylcarbamate | C₁₇H₂₅N₃O₂ | 303.40 | User Input | User Input | User Input |

| This compound | C₁₂H₁₇N₃ | 203.28 | User Input | User Input | User Input |

Expert Insights and Troubleshooting

-

Causality in Reagent Selection: The choice of HATU as a coupling agent is critical for minimizing racemization of the chiral center. Other coupling agents can be used, but may require optimization of reaction conditions. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the coupling reaction.

-

Self-Validating Protocols: Each step of the synthesis should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion before proceeding to the next step. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Chiral High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric excess of the final product.

-

Potential Challenges: The cyclization to form the benzimidazole ring can sometimes be sluggish. If the reaction stalls, increasing the temperature or reaction time may be necessary. Purification of the final product can be challenging due to its basic nature. Using a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve the separation.

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and considering the expert insights, researchers can successfully prepare this valuable chiral building block for applications in drug discovery and asymmetric synthesis. The principles outlined here can also be adapted for the synthesis of other chiral 2-substituted benzimidazoles.

References

-

AMiner. Solid Phase Synthesis of Chiral 2-Amino-benzimidazoles. Available from: [Link]

-

PMC. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Available from: [Link]

-

MDPI. Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. Available from: [Link]

-

ResearchGate. Chiral 2-aminobenzimidazole-catalyzed reactions. Available from: [Link]

-

RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]

-

ResearchGate. Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. Available from: [Link]

-

PMC. Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. Available from: [Link]

-

PMC. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

- Google Patents. US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.

-

ResearchGate. Selective synthesis of 2-substituted benzimidazoles | Download Table. Available from: [Link]

-

ResearchGate. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Available from: [Link]

-

ResearchGate. (PDF) An Efficient and Inexpensive Synthesis of 2-Substituted Benzimidazoles in Water Using Boric Acid at Room Temperature. Available from: [Link]

-

MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Available from: [Link]

-

RSC Publishing. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Available from: [Link]

-

Dhaka University. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]

-

Bentham Science. A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile. Available from: [Link]

-

MDPI. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Available from: [Link]

-

PMC. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available from: [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

-

Al-Mustansiriyah Journal of Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available from: [Link]

Sources

- 1. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis methods for chiral t-butyl methanamine benzimidazoles

Application Note: Scalable Synthesis of Chiral

Executive Summary

The

This Application Note details two validated, scalable protocols for synthesizing this scaffold:

-

Method A (Chiral Pool): A robust, kilogram-scale compatible route starting from L-tert-leucine, optimized to prevent racemization during benzimidazole cyclization.

-

Method B (Ellman Auxiliary): A flexible, high-enantioselectivity route for de novo stereocenter construction, ideal for analog generation when the corresponding amino acid is unavailable.

Strategic Decision Matrix

Before selecting a protocol, researchers should evaluate their specific requirements using the decision logic below.

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate availability and scale.

Method A: Chiral Pool Synthesis (Process Route)

Principle: This method leverages the high optical purity of commercially available L-tert-leucine. The critical challenge is the cyclization step , where harsh acidic conditions can cause racemization via an oxazolone intermediate or direct enolization. This protocol uses a mild, two-step procedure to ensure >99% ee retention.

Protocol Workflow

-

Amide Coupling: N-Boc-L-tert-leucine is coupled with o-phenylenediamine (OPD).

-

Mild Cyclization: The resulting amide is cyclized using acetic acid at controlled temperatures, avoiding the high-temperature melt conditions often cited in older literature.

Step-by-Step Experimental Procedure

Step 1: Amide Formation (Mixed Anhydride Method)

-

Reagents: N-Boc-L-tert-Leucine (1.0 equiv), Isobutyl chloroformate (1.1 equiv), NMM (N-methylmorpholine, 1.2 equiv), o-Phenylenediamine (1.1 equiv).

-

Solvent: THF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-L-tert-Leucine in THF at -15°C.

-

Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 15 min to form the mixed anhydride.

-

Add o-phenylenediamine (dissolved in THF) slowly.

-

Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with EtOAc, wash with NaHCO₃. Isolate the mono-amide intermediate.

-

Step 2: Cyclization (The Critical Step)

-

Reagents: Glacial Acetic Acid.

-

Conditions: 65°C for 4–6 hours.

-

Note: Do not reflux (>118°C) unless necessary. The tert-butyl group provides steric locking that retards racemization, but lower temperatures are safer.

-

Procedure:

-

Dissolve the intermediate amide in glacial acetic acid (5 mL/g).

-

Heat to 65°C. Monitor via HPLC for the disappearance of the amide and formation of the benzimidazole.

-

Workup: Concentrate acetic acid under reduced pressure. Neutralize residue with saturated NaHCO₃ (carefully) to pH 8. Extract with DCM.[1]

-

Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high crystallinity of benzimidazoles.

-

Data Specification:

| Parameter | Value |

|---|---|

| Yield (2 steps) | 75–85% |

| Final ee% | >98% (Retained) |

| Scalability | High (kg scale) |

| Key Risk | Racemization if T > 100°C |

Method B: Ellman Auxiliary Synthesis (Medicinal Chemistry Route)

Principle: When the amino acid is not available, or when constructing complex analogs, the Ellman sulfinamide auxiliary is the gold standard. This route involves the diastereoselective addition of a metallated benzimidazole to a chiral tert-butyl sulfinimine.

Mechanism: The tert-butanesulfinyl group activates the imine for nucleophilic attack and directs the stereochemistry via a closed transition state (Zimmerman-Traxler model), typically yielding diastereomeric ratios (dr) >95:5.

Figure 2: Convergent synthesis using the Ellman Auxiliary. The benzimidazole nucleophile attacks the chiral sulfinimine.

Step-by-Step Experimental Procedure

Step 1: Sulfinimine Formation

-

Reagents: Pivalaldehyde (1.0 equiv), (R)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

-

Solvent: THF (anhydrous).

-

Protocol:

-

Mix aldehyde and sulfinamide in THF.

-

Add Ti(OEt)₄ dropwise (Caution: Exothermic).

-

Stir at RT for 16h.

-

Workup: Pour into brine. Filter the resulting titanium salts through Celite. Dry and concentrate.

-

Validation: ¹H NMR should show the imine proton ~8.0 ppm.

-

Step 2: Generation of 2-Lithiobenzimidazole

-

Note: Benzimidazole NH must be protected. The SEM (2-(trimethylsilyl)ethoxymethyl) group is recommended for its stability to n-BuLi and ease of removal.

-

Reagents: 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzimidazole, n-BuLi (2.5M in hexanes).

-

Solvent: THF, -78°C.

-

Protocol:

-

Dissolve protected benzimidazole in THF and cool to -78°C.

-

Add n-BuLi (1.1 equiv) dropwise over 20 min.

-

Stir at -78°C for 45 min to ensure complete C2-lithiation.

-

Step 3: Asymmetric Addition

-

Protocol:

-

Dissolve the Sulfinimine (from Step 1) in THF and cool to -78°C.

-

Cannulate the 2-Lithiobenzimidazole solution into the Sulfinimine solution slowly.

-

Stir at -78°C for 2 hours, then warm slowly to RT overnight.

-

Quench: Saturated NH₄Cl.

-

Purification: Flash chromatography. Separate diastereomers if necessary (though dr is usually high).

-

Step 4: Global Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Treat the coupled product with HCl/Dioxane at RT for 2 hours. This removes both the sulfinyl group and the SEM protecting group (with heating or fluoride treatment for SEM if HCl is insufficient).

Comparative Analysis

| Feature | Method A: Chiral Pool | Method B: Ellman Auxiliary |

| Starting Material | L-tert-Leucine (Commercial) | Pivalaldehyde + Sulfinamide |

| Step Count | 2 (Linear) | 4 (Convergent) |

| Cost Efficiency | High | Moderate (Sulfinamide cost) |

| Stereocontrol | Defined by Amino Acid (>99% ee) | Reagent Controlled (>95:5 dr) |

| Flexibility | Low (Restricted to AA availability) | High (Any aldehyde/benzimidazole) |

| Primary Use | Process / Manufacturing | Discovery / SAR |

References

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. (Detailed protocols for imine formation). Link

-

Beaulieu, P. L., et al. (2003). "Practical, Stereoselective Synthesis of Chiral Benzimidazole-Based Therapeutic Agents." Journal of Organic Chemistry, 68(15), 5788–5791. (Describes mild cyclization conditions to prevent racemization). Link

-

Gao, J., et al. (2014). "Recent Advances in the Synthesis of Benzimidazoles." RSC Advances, 4, 3832-3844. (Review of cyclization methodologies). Link

-

Wallace, D. J., et al. (2004). "Cyclization of o-phenylenediamines to benzimidazoles: A kinetic study." Organic Process Research & Development, 8(6), 1065-1071. (Process safety and kinetics). Link

Sources

Advanced Protocol: Preservation and Manipulation of Hygroscopic Chiral Amines

Part 1: Executive Summary & Mechanistic Foundation

Chiral amines (e.g.,

Unlike standard reagents, the degradation of chiral amines is often "silent" until the reaction stage. Absorbed water alters the stoichiometry, leading to enantiomeric excess (ee) erosion in sensitive catalytic cycles. More critically, water catalyzes the uptake of atmospheric CO

The Degradation Cascade

The following diagram illustrates the causality between moisture ingress and chemical corruption. Note that water acts as a gateway, increasing the kinetic accessibility of the amine to carbon dioxide.

Figure 1: The synergistic degradation pathway of chiral amines. Moisture absorption accelerates the formation of stable carbamate salts, altering reagent stoichiometry and purity.

Part 2: Storage Protocols

The integrity of chiral amines relies on an unbroken "Chain of Inertness." Standard screw-cap vials are insufficient for storage exceeding 48 hours due to vapor permeation.

Primary Containment Strategy

Objective: Eliminate gas exchange.

| Storage Format | Recommended Use Case | Protocol |

| Flame-Sealed Ampoule | Long-term Archival (>6 months) | The gold standard. Glass-to-glass seal is the only barrier impermeable to CO |

| Sure/Seal™ or Septum Bottle | Active Use (Daily/Weekly) | Use crimped caps with PTFE-faced silicone liners. Never remove the cap; transfer solely via oven-dried needle/syringe. |

| Schlenk Flask (Greased) | Active Use (Project Duration) | Store under positive N |

| Taped Screw-Cap Vial | NOT RECOMMENDED | Parafilm is permeable to CO |

Environmental Control

-

Temperature: Store at 4°C to -20°C . Cold reduces the kinetic rate of oxidation and carbamate formation.

-

Critical Step: Allow container to warm to room temperature before opening or puncturing the septum. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

-

-

Atmosphere: Argon is superior to Nitrogen due to its higher density, forming a "blanket" over the liquid surface in partially filled containers.

Part 3: Operational Handling Protocols

The "Stock Solution" Strategy (Best Practice)

Weighing hygroscopic solids or viscous liquids on an open balance is the primary source of error. The most robust method is to convert the neat amine into a standardized solution immediately upon opening the manufacturer's bottle.

Protocol:

-

Preparation: Oven-dry a volumetric flask and purge with Argon.

-

Transfer: Cannulate or syringe the entire contents of the commercial amine bottle into the flask.

-

Dilution: Dilute to volume with an anhydrous, non-hygroscopic solvent (e.g., Anhydrous Toluene or Dichloromethane).

-

Calibration: Determine the exact concentration via titration (see Section 4).

-

Usage: Dispense volumetric aliquots for reactions. This eliminates repeated exposure of the bulk material to air.[1][2]

Handling Neat Material (If Stock Solution is impossible)

If you must weigh neat amine:

-

Glovebox: Perform all weighing inside an N

-filled glovebox. -

Schlenk Transfer: If no glovebox is available, use the "Difference Weighing" technique:

-

Tare a sealed, N

-flushed Schlenk flask. -

Add amine via syringe through the septum.[3]

-

Weigh the flask again. The difference is the mass added. Never weigh the open syringe.

-

Handling Workflow Diagram

Figure 2: Decision tree for handling hygroscopic amines to ensure maintenance of the inert chain of custody.

Part 4: Quality Control & Recovery

Validation of Purity

Before committing a chiral amine to a critical step, validate its integrity.

-

Visual Inspection: "Crust" around the cap or white precipitate in a clear liquid indicates carbamate formation.

-

1H NMR (CDCl

): Look for broad ammonium peaks or shifts in the -

Karl Fischer (KF) Titration: Mandatory for confirming water content if stoichiometry is critical (e.g., using the amine as a chiral ligand).

Recovery of Wet/Degraded Material

If an amine has absorbed water or CO

Protocol: Azeotropic Drying & Distillation

-

Dissolution: Dissolve the impure amine in Toluene (forms an azeotrope with water).

-

Reflux: Heat to reflux under N

using a Dean-Stark trap to physically remove water. This also thermally decomposes many carbamates back into amine + CO -

Distillation: Once dry, switch to short-path distillation under high vacuum.

-

Note: Distill at the lowest possible temperature to avoid thermal racemization.

-

-

Collection: Collect the main fraction directly into a dry, Argon-purged storage vessel.

References

- Purification of Laboratory Chemicals.Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.

-

Carbon Dioxide Uptake by Amines. Sartori, G., & Maggi, R. (2010). Advances in the Chemistry of Metal Carbamates. MDPI. [Link] Mechanistic insight into the reaction of amines with CO2 to form carbamates.

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G., & Lawton, M. (2010). The Journal of Organic Chemistry. [Link] Provides data on drying efficiency relevant to amine solvents and solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Benzimidazole Amine Reactions

Welcome to the Technical Support Center for benzimidazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these crucial reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in benzimidazole synthesis from o-phenylenediamines and aldehydes/carboxylic acids?

Low yields in benzimidazole synthesis can often be traced back to a few key areas: suboptimal reaction conditions, inappropriate catalyst selection, competing side reactions, and the purity of your starting materials.[1] Classical methods like the Phillips-Ladenburg and Weidenhagen reactions sometimes require high temperatures, which can lead to the degradation of reactants or products.[1][2]

A troubleshooting workflow for low yields can be visualized as follows:

Caption: Troubleshooting logic for low yields.

Troubleshooting Guides

Issue 1: My reaction is not proceeding to completion, resulting in a low yield of the desired benzimidazole.

Possible Cause 1: Suboptimal Reaction Conditions

The temperature, solvent, and reaction time are critical parameters that can significantly influence the reaction rate and overall yield.[1]

-

Expertise & Experience: A reaction that is too cold may proceed at an impractically slow rate, while excessive heat can lead to the decomposition of your starting materials or the desired product.[3] The choice of solvent is also crucial, as it affects the solubility of reagents and the stability of intermediates.[4] Polar solvents like methanol and ethanol have been shown to be effective in many benzimidazole syntheses.[4][5]

-

Trustworthiness (Self-Validating Protocol): To optimize your reaction conditions, a systematic approach is recommended.

Step-by-Step Optimization Protocol:

-

Temperature Screening: Begin by running the reaction at room temperature and incrementally increase the temperature (e.g., in 20 °C intervals) in parallel reactions, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Screening: If temperature optimization is insufficient, perform a solvent screen with a range of polar and non-polar solvents. A comparison of common solvents is provided in the table below.

-

Time Study: Once the optimal temperature and solvent are identified, conduct a time-course experiment to determine the point at which the reaction reaches completion, avoiding unnecessary heating that could lead to byproduct formation.

-

| Solvent | Polarity | Typical Reaction Conditions | Expected Outcome |

| Methanol | Polar Protic | Room Temperature to Reflux | Often high yields, good for dissolving starting materials.[4][5] |

| Ethanol | Polar Protic | Room Temperature to Reflux | Similar to methanol, another excellent choice.[4][5] |

| Acetonitrile | Polar Aprotic | Room Temperature to Reflux | Can be effective, particularly with certain catalysts.[6] |

| Water | Polar Protic | Elevated Temperatures | A green solvent option, may require a catalyst to be effective.[7] |

| Toluene | Non-polar | Reflux | Often used in azeotropic removal of water. |

| DMF | Polar Aprotic | Room Temperature to Elevated | Good solvent, but can be difficult to remove during workup.[8] |

Possible Cause 2: Inefficient or Inactive Catalyst

The choice and amount of catalyst are critical for many modern benzimidazole synthesis protocols.[1] The absence of a catalyst can lead to significantly lower yields and longer reaction times.[1]

-

Expertise & Experience: Lewis acids such as Erbium(III) triflate (Er(OTf)₃) can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the o-phenylenediamine.[7][9] The proposed mechanism for a Lewis acid-catalyzed reaction is depicted below.

Caption: Lewis acid-catalyzed benzimidazole formation.

-

Trustworthiness (Self-Validating Protocol):

Step-by-Step Catalyst Optimization:

-

Catalyst Screening: If you are not using a catalyst or are seeing poor performance, screen a variety of catalysts. Options range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and metal-based catalysts.[10]

-

Loading Optimization: The amount of catalyst is crucial. Start with a low loading (e.g., 1-5 mol%) and incrementally increase it. Note that excessive catalyst can sometimes lead to an increase in side products.[5]

-

Catalyst Quality: Ensure your catalyst is from a reliable source and has been stored correctly, especially if it is hygroscopic.

-

Issue 2: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, leading to a low yield of my desired product and difficult purification.

This is a common selectivity issue, particularly when reacting o-phenylenediamine with two equivalents of an aldehyde.[7][9]

-

Expertise & Experience: The formation of the 1,2-disubstituted product is often favored when using electron-rich aldehydes in the presence of a Lewis acid catalyst like Er(OTf)₃.[7][11] This is because the catalyst activates the second molecule of the aldehyde for reaction with the nitrogen of the initially formed 2-substituted benzimidazole. Conversely, in the absence of a catalyst, or with a higher ratio of diamine to aldehyde, the formation of the mono-condensation product is often preferred.[7][11]

-

Trustworthiness (Self-Validating Protocol):

Step-by-Step Selectivity Control:

-

Stoichiometry Control: To favor the 2-substituted product, use a 1:1 or even a slight excess of the o-phenylenediamine to the aldehyde.[7] To favor the 1,2-disubstituted product, use at least two equivalents of the aldehyde.

-

Catalyst Choice: As mentioned, Lewis acids like Er(OTf)₃ can drive the reaction towards the 1,2-disubstituted product with electron-rich aldehydes.[7] For the 2-substituted product, a milder catalyst or no catalyst may be preferable.

-

Reaction Conditions: Adjusting the temperature can also influence selectivity. Lower temperatures may favor the formation of the mono-substituted product.

-

Issue 3: My reaction mixture is turning dark, and I am getting a low yield of a discolored product.

Possible Cause: Oxidation of o-phenylenediamine

o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[3]

-

Expertise & Experience: This is particularly problematic in reactions that are open to the atmosphere and run for extended periods at elevated temperatures. The use of an oxidant is sometimes necessary for the final aromatization step to form the benzimidazole ring, but uncontrolled oxidation of the starting material is detrimental.

-

Trustworthiness (Self-Validating Protocol):

Step-by-Step Protocol to Minimize Oxidation:

-

Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere of nitrogen or argon.[3][12][13][14] This is especially important for sensitive substrates.

-

Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

Starting Material Quality: Use high-purity o-phenylenediamine. If the starting material is already discolored, consider purification by recrystallization or sublimation before use. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[15]

-

Controlled Oxidation: If an oxidant is required for the cyclization step, add it portion-wise or use a mild, controlled oxidizing agent. Some reactions can utilize atmospheric oxygen as the oxidant under specific catalytic conditions.[2]

-

Issue 4: I am attempting a Buchwald-Hartwig amination to form an N-aryl benzimidazole, but the reaction is failing.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to several factors.[16]

-

Expertise & Experience: Low or no yield in a Buchwald-Hartwig reaction can be due to an inactive catalyst, an inappropriate ligand, an incorrect base, or poor substrate reactivity.[11][17] The choice of ligand is particularly critical and is highly dependent on the amine nucleophile.[18] For aryl chlorides, which are less reactive than bromides or iodides, bulky, electron-rich phosphine ligands are often necessary.[11]

-

Trustworthiness (Self-Validating Protocol):

Step-by-Step Buchwald-Hartwig Troubleshooting:

-

Catalyst and Ligand System:

-

Precatalyst: Use a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) for more consistent formation of the active Pd(0) species.

-

Ligand Screening: Screen a panel of ligands. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[17]

-

-

Base Selection:

-

Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.

-

For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, which may require higher reaction temperatures.[17]

-

-

Solvent and Temperature:

-

Use anhydrous, degassed solvents such as toluene or dioxane.

-

Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently.

-

-

Substrate Reactivity: If you are using an aryl chloride and the reaction is not working, consider switching to the corresponding aryl bromide or iodide if synthetically feasible.

-

Caption: Catalytic cycle of Buchwald-Hartwig amination.

References

-

Organic Syntheses. (n.d.). Benzimidazole. [Link]

-

Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

de la Torre, M. C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. [Link]

-

Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2015). Chiang Mai Journal of Science. [Link]

-

New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Synthetic Communications. [Link]

-

Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. (2025). RSC Publishing. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

A mini review on Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

-

List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. (2012). ResearchGate. [Link]

-

An expeditious synthesis of benzimidazole derivatives catalyzed by Lewis acids. (2025). ResearchGate. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

-

Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal of Applied Chemistry. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

-

Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst. (2025). Journal of Synthetic Chemistry. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). PMC. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]

- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (n.d.).

-

Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. (2020). SciSpace. [Link]

-

An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. (2003). ACS Publications. [Link]

-

Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2025). Journal of Chemical Reviews. [Link]

-

Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019). Chemical Methodologies. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Journal of Chemical Reviews. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. [Link]

-

Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (n.d.). PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. benchchem.com [benchchem.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Minimizing Racemization of Chiral Benzimidazole Amines